Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate

Lipophilicity Drug Design ADME Prediction

Medicinal chemistry programs targeting kinase selectivity (e.g., GSK3β over DYRK1A/CLK1) require precisely substituted quinoxaline scaffolds. Non-methylated or de-esterified analogs alter lipophilicity (Δ LogP ~0.7) and reactivity, compromising SAR continuity. This 6,7-dimethyl-3-CF3-2-ethyl ester derivative resolves that challenge. - Computed XLogP3-AA of 3.4 and TPSA of 53.33 Ų support passive BBB penetration for CNS probe design (HBD = 0). - 3-CF3 group aligns with validated anti-TB pharmacophores (DprE1 inhibition); ethyl ester enables amidation/hydrolysis without protecting-group strategies. - Limited multi-vendor availability (primarily 95% purity from two suppliers); custom synthesis routes advised for gram-to-kilogram scale.

Molecular Formula C14H13F3N2O2
Molecular Weight 298.26 g/mol
CAS No. 1243580-61-1
Cat. No. B1458828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate
CAS1243580-61-1
Molecular FormulaC14H13F3N2O2
Molecular Weight298.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1C(F)(F)F
InChIInChI=1S/C14H13F3N2O2/c1-4-21-13(20)11-12(14(15,16)17)19-10-6-8(3)7(2)5-9(10)18-11/h5-6H,4H2,1-3H3
InChIKeyIRSOZCKOXINPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate: Identity & Procurement


Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate is a synthetic, poly-substituted quinoxaline derivative characterized by a fused bicyclic core bearing methyl groups at positions 6 and 7, a trifluoromethyl group at position 3, and an ethyl ester at position 2 [1]. Its molecular formula is C14H13F3N2O2, with a molecular weight of 298.26 g/mol and a computed XLogP3-AA of 3.4 [1]. The compound is listed in the PubChem database (CID 101521040), primarily appearing as a research chemical supplied by vendors such as Fluorochem and AKSci at a standard purity of 95.0% [1]. It is categorized as a quinoxaline building block and is procured for exploratory medicinal chemistry, kinase inhibitor design, and heterocyclic scaffold diversification programs [2].

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate: Differentiation from Analogs


Within the quinoxaline-2-carboxylate chemical space, simple substitution with a non-methylated or de-esterified analog cannot replicate the precise physicochemical and steric profile of this compound. The 6,7-dimethyl substitution on the benzo-fused ring increases lipophilicity (computed XLogP3-AA of 3.4) relative to the unsubstituted ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate (CAS 3885-40-3, XLogP3-AA ~2.7), altering membrane permeability and target engagement potential [1][2]. Concurrently, the ethyl ester at position 2 provides a distinct reactivity handle for further derivatization compared to the carboxylic acid analog (CAS 2197053-17-9), which would require additional activation steps for amide or ester coupling . These combined structural features mean that switching to a less substituted analog risks losing the intended steric and electronic contributions to binding pocket complementarity in medicinal chemistry campaigns targeting kinases such as GSK3β or CDK5, where 6,7-dimethylquinoxaline scaffolds have demonstrated selective inhibition profiles [3].

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate: Evidence vs. Analogs


Lipophilicity: 6,7-Dimethyl vs. Non-Methylated Analog

The target compound exhibits a computed XLogP3-AA of 3.4, which is approximately 0.7 log units higher than the non-methylated analog ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate (CAS 3885-40-3, XLogP3-AA ~2.7). This increased lipophilicity is attributed to the two additional methyl groups at positions 6 and 7 on the quinoxaline scaffold [1][2].

Lipophilicity Drug Design ADME Prediction

Hydrogen Bond Donor Profile vs. Carboxylic Acid Analog

The target compound has a hydrogen bond donor (HBD) count of 0, compared to the carboxylic acid analog 6,7-dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid (CAS 2197053-17-9), which contains one HBD (the -COOH proton). The ester form also has 7 hydrogen bond acceptors vs. the acid form, and 3 rotatable bonds vs. 2 in the acid [1].

Medicinal Chemistry Prodrug Design BBB Penetration

GSK3β Selectivity of 6,7-Dimethylquinoxaline Scaffold

Although direct potency data for the target compound against GSK3β is unavailable, a focused library of 6,7-dimethyl quinoxaline analogs (Compounds I-IX) demonstrated selective inhibition of GSK3β over DYRK1A and CLK1 receptors. Compounds IV and V, bearing bromo/chloro substituents, were highlighted as highly selective GSK3β inhibitors. This establishes the 6,7-dimethylquinoxaline core as a privileged scaffold for achieving kinase selectivity, a feature directly relevant to the target compound's scaffold architecture [1].

Kinase Selectivity Alzheimer's Disease GSK3β Inhibition

Availability and Purity vs. Structural Analogs

The target compound is available from Fluorochem (UK) at 95.0% purity, priced at £738.00 per gram . The carboxylic acid analog (CAS 2197053-17-9) is available in higher purity (98%) from Bidepharm , while the simpler non-methylated ester (CAS 3885-40-3) is widely stocked at 98% purity from multiple vendors including Leyan . The target compound's limited supplier base and moderate purity reflect its specialized nature as a late-stage diversification intermediate.

Procurement Purity Supply Chain

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate: Application Scenarios


GSK3β-Targeted Lead Optimization for Neurodegeneration

Procure this compound as a core scaffold for structure-activity relationship (SAR) studies targeting GSK3β, a validated kinase in Alzheimer's disease pathology. The 6,7-dimethyl substitution pattern is directly linked to GSK3β selectivity over related CMGC family kinases (DYRK1A, CLK1) as demonstrated in focused quinoxaline analog libraries [1]. The ethyl ester provides a synthetic handle for amidation or hydrolysis-based diversification without the need for protecting group strategies required by the free carboxylic acid analog.

CNS-Penetrant Probe Design

Utilize this compound as a starting point for designing CNS-penetrant chemical probes. With a hydrogen bond donor count of 0, a computed XLogP3-AA of 3.4, and a topological polar surface area (TPSA) of 53.33 Ų [1], the compound falls within favorable ranges for passive BBB penetration (typically HBD ≤ 1, TPSA < 90 Ų for CNS drugs). This is a measurable advantage over the carboxylic acid analog (HBD = 1, potentially limiting BBB access) when brain exposure is a program requirement.

Trifluoromethyl-Quinoxaline Library for Anti-Infective Screening

Deploy this compound as a key intermediate in synthesizing a focused library of 3-trifluoromethylquinoxaline derivatives for antimicrobial or antitubercular screening. The 3-CF3 group is a validated pharmacophore in quinoxaline-based antimycobacterial agents, with 2-carboxyquinoxalines demonstrating noncovalent DprE1 inhibition against Mycobacterium tuberculosis (e.g., Ty38c, MIC99 = 3.1 μM) [2]. The target compound's substitution pattern (6,7-dimethyl + 3-CF3 + 2-ethyl ester) provides a differentiated vector for exploring SAR around this validated anti-TB chemotype.

Custom Synthesis & Medicinal Chemistry Outsourcing

Commission this compound through custom synthesis CROs as a non-catalog advanced intermediate. Given its limited multi-vendor availability (primarily Fluorochem and AKSci at 95% purity) , programs requiring gram-to-kilogram quantities with higher purity specifications should plan for custom synthesis routes. The compound's defined structure (InChI Key: IRSOZCKOXINPFB-UHFFFAOYSA-N) facilitates unambiguous specification in synthesis requests, reducing ambiguity compared to less well-characterized analogs.

Quote Request

Request a Quote for Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.